![molecular formula C23H20N4O2S B2782592 2-(2-methylbenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1358791-04-4](/img/structure/B2782592.png)

2-(2-methylbenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

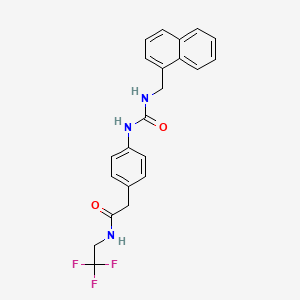

2-(2-methylbenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C23H20N4O2S and its molecular weight is 416.5. The purity is usually 95%.

BenchChem offers high-quality 2-(2-methylbenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methylbenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis of Fused Heterocycles

Microwave-assisted synthesis has been employed to create fused heterocycles incorporating trifluoromethyl groups, involving reactions of similar chemical precursors. This method yields various derivatives including pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine, showcasing the versatility of these methodologies in generating complex heterocyclic structures efficiently (Shaaban, 2008).

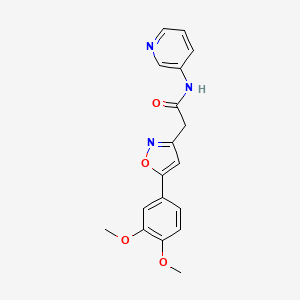

Synthesis and Characterization of Novel Pyrimidine Derivatives

A novel derivative of pyrimidine featuring the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, characterized by X-ray diffraction, and evaluated for its antibacterial activity, indicating the potential of such compounds in developing new antimicrobial agents (Lahmidi et al., 2019).

Antimicrobial Activities of Thieno and Furopyrimidine Derivatives

The synthesis of new thieno and furopyrimidine derivatives and their screening for antimicrobial activity highlight the potential of these compounds in medicinal chemistry, particularly as antimicrobial agents (Hossain & Bhuiyan, 2009).

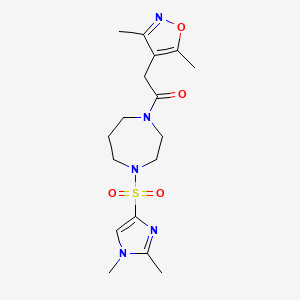

Green Chemistry Principles in Synthesis

The development of environmentally friendly synthesis methods for complex molecules like dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones underlines the importance of green chemistry in the field. These methods use catalyst- and solvent-free conditions, emphasizing sustainability in chemical synthesis (Karami et al., 2015).

Supramolecular Assemblies Based on Pyrimidine Derivatives

Research into the synthesis of novel pyrimidine derivatives that can form supramolecular assemblies through hydrogen bonding offers insights into the design of new materials and molecular architectures. These assemblies have potential applications in materials science and nanotechnology (Fonari et al., 2004).

Mechanism of Action

Target of Action

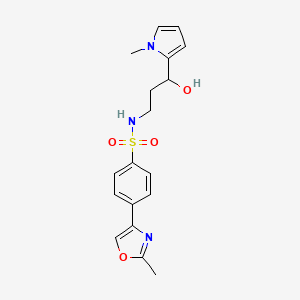

Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell cycle regulation, and signal transduction.

Mode of Action

Based on the activities of similar compounds, it can be inferred that it might interact with its targets (like jak1, jak2, etc) and inhibit their activity . This inhibition could lead to changes in the downstream signaling pathways, affecting various cellular processes.

Biochemical Pathways

The inhibition of these targets could lead to downstream effects, such as altered immune response or cell cycle progression .

Result of Action

Based on the potential targets and activities of similar compounds, it can be inferred that the compound might lead to altered immune response, changes in cell cycle progression, and potentially, apoptosis .

properties

IUPAC Name |

11-[(2-methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S/c1-16-7-5-6-10-18(16)15-26-23(29)27-19-12-14-30-20(19)21(28)25(22(27)24-26)13-11-17-8-3-2-4-9-17/h2-10,12,14H,11,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URODEDCWCVXLGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)N3C4=C(C(=O)N(C3=N2)CCC5=CC=CC=C5)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylbenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Dimethylamino)-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782513.png)

![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2782518.png)

![N-(3-chloro-4-methoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2782519.png)

![[2-(Phenylsulfanyl)phenyl]methanamine](/img/structure/B2782520.png)

![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline](/img/structure/B2782525.png)

![6-(2-chloro-6-fluorobenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2782526.png)

![2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2782529.png)

![N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2782531.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2782532.png)